molecular formula C26H23N3O4 B12028933 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate CAS No. 764653-65-8

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate

Cat. No.: B12028933
CAS No.: 764653-65-8
M. Wt: 441.5 g/mol
InChI Key: HDHOSLABLZZTQR-KKKYSEFRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted phenyl acrylates .

Scientific Research Applications

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethylanilino group differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Properties

CAS No.

764653-65-8

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C26H23N3O4/c1-2-19-8-13-22(14-9-19)28-25(31)26(32)29-27-18-21-10-15-23(16-11-21)33-24(30)17-12-20-6-4-3-5-7-20/h3-18H,2H2,1H3,(H,28,31)(H,29,32)/b17-12+,27-18+

InChI Key

HDHOSLABLZZTQR-KKKYSEFRSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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